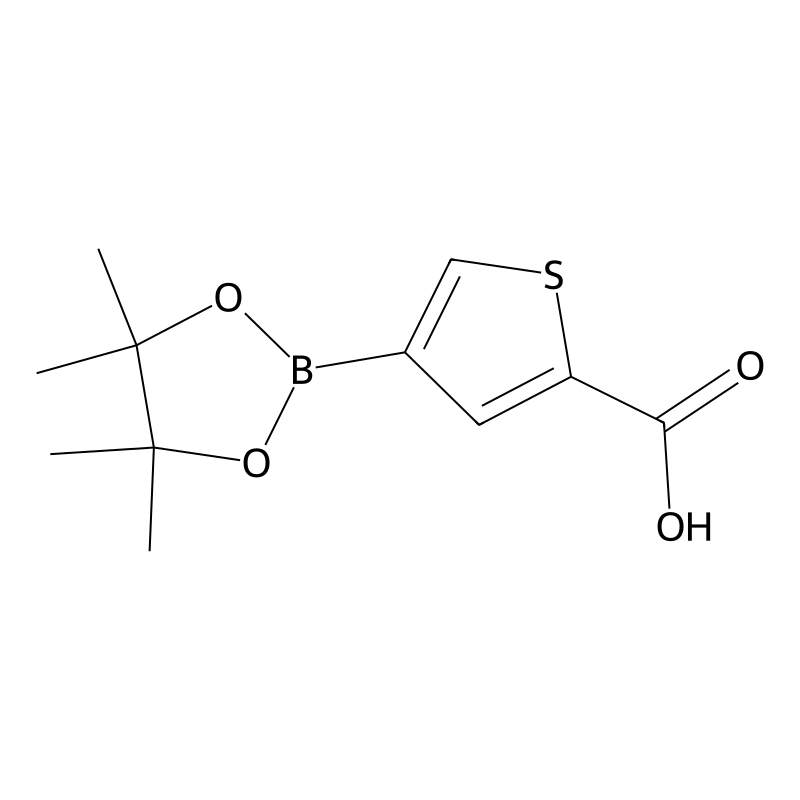

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Crystal Structure Study

Field: Structural Chemistry

Application: The compound is used in the synthesis and study of crystal structures.

Method: The compound is obtained by a two-step substitution reaction.

Organic Intermediate with Borate and Sulfonamide Groups

Application: The compound is used as an organic intermediate with borate and sulfonamide groups.

Method: The compound is synthesized through nucleophilic and amidation reactions.

Results: The crystal structures obtained by the two methods are consistent.

Synthesis of Novel Copolymers

Field: Material Science

Application: The compound is used in the synthesis of novel copolymers.

Method: Not specified.

Results: Not specified.

Intermediate in Biologically Active Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is an organoboron compound notable for its unique structure and functional properties. This compound features a thiophene ring substituted with a carboxylic acid group and a boron-containing moiety known as a dioxaborolane. The molecular formula is C₁₁H₁₅BO₄S, and it has a molecular weight of 254.11 g/mol. The presence of the boron atom allows for participation in various

- Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron atom with an aryl or alkenyl group in the presence of a palladium catalyst, facilitating the formation of carbon-carbon bonds .

- Hydrogenation: The carbon-boron bond can be hydrogenated to yield a saturated boron compound using hydrogen gas and catalysts like palladium or platinum .

- Oxidation: The boron atom can be oxidized to form boronic acids or esters using oxidants such as hydrogen peroxide .

- Protodeboronation: Under acidic conditions, the boron can be replaced by a proton, leading to the formation of the corresponding carboxylic acid .

- Halogenation: The boron atom may also be substituted with halogens under specific conditions .

While specific biological activities of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid are not extensively documented in current literature, compounds containing boron and thiophene moieties have been studied for their potential applications in medicinal chemistry. They may exhibit antimicrobial properties or act as enzyme inhibitors due to their structural characteristics. Further research is needed to elucidate any direct biological effects.

The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid typically involves multi-step processes:

- Initial Formation: The compound can be synthesized via a two-step substitution reaction where thiophene derivatives react with dioxaborolane intermediates.

- Heating and Cooling: The reaction mixture is heated for several hours before being cooled to room temperature to facilitate crystallization.

- Filtration: The resulting product is filtered off as a white solid with yields reported around 75%.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is utilized in various applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The compound is used in developing novel copolymers and organic semiconductors due to its unique electronic properties.

- Crystal Structure Studies: It plays a role in studying crystal structures through techniques like single crystal X-ray diffraction.

Several compounds share structural similarities with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | C₁₁H₁₅BO₄S | Similar dioxaborolane structure but different substitution pattern |

| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | C₁₂H₁₉BO₄S | Contains methyl group instead of carboxylic acid |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene | C₁₂H₁₉BO₄S | Different position of the dioxaborolane substitution on the thiophene ring |

The uniqueness of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid lies in its specific combination of functional groups that enhance its reactivity and potential applications in organic synthesis and materials science compared to these similar compounds.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid represents a sophisticated organoboron compound that combines a thiophene heterocycle with a boronic ester functionality and a carboxylic acid group [2]. The molecular structure features a five-membered thiophene ring substituted at the 4-position with a dioxaborolane moiety and at the 2-position with a carboxylic acid group [2]. The dioxaborolane unit, commonly referred to as a pinacol boronic ester, consists of a boron atom coordinated to two oxygen atoms within a six-membered ring structure containing four methyl substituents [3] [4].

The stereochemistry around the boron center exhibits a trigonal planar geometry, which is characteristic of tricoordinate boron compounds [3] [4]. The dioxaborolane ring adopts a nearly planar conformation, with minimal deviation from planarity due to the geometrical constraints imposed by the cyclic structure [3]. The thiophene ring maintains its inherent planarity, and the overall molecular architecture demonstrates a relatively coplanar arrangement between the thiophene and dioxaborolane systems [4].

The molecular formula is established as C₁₁H₁₅BO₄S, with the canonical SMILES representation being CC1(C)OB(OC1(C)C)C1=CC(=CS1)C(O)=O [2] [5]. The InChI Key for this compound is ZDNZEHFXGXIPLX-UHFFFAOYSA-N, providing a unique identifier for database searches and structural verification [2].

Physicochemical Parameters

Molecular Weight and Elemental Composition

The molecular weight of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is consistently reported as 254.11-254.12 grams per mole across multiple sources [6] [2] [5]. The compound's elemental composition comprises eleven carbon atoms, fifteen hydrogen atoms, one boron atom, four oxygen atoms, and one sulfur atom, corresponding to the molecular formula C₁₁H₁₅BO₄S [2] [7].

The compound is assigned the CAS registry number 1010836-19-7, which serves as its unique chemical identifier [2]. Alternative structural isomers and related compounds include the 5-substituted analog with CAS number 779335-05-6, which has the boronic ester group at the 5-position rather than the 4-position of the thiophene ring [8] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅BO₄S |

| Molecular Weight | 254.11-254.12 g/mol |

| CAS Number | 1010836-19-7 |

| Elemental Composition | C: 52.0%, H: 5.95%, B: 4.26%, O: 25.2%, S: 12.6% |

Melting Point and Thermal Stability

The melting point data for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid is not extensively documented in the literature surveyed [2] [5]. However, related thiophene boronic ester compounds demonstrate melting points in the range of 65-70°C for simple thiophene-2-boronic acid pinacol ester [9] [10] and 176-181°C for the 5-carboxylic acid analog [8].

Thermal stability considerations for thiophene boronic esters indicate that these compounds can undergo protodeboronation at elevated temperatures [11] [12]. The thermal decomposition pathway typically involves cleavage of the carbon-boron bond, particularly under basic conditions or prolonged heating [11]. The dioxaborolane protecting group provides enhanced stability compared to free boronic acids, with MIDA boronate analogs showing indefinite air stability even after extended benchtop storage [13].

The compound exhibits stability under standard laboratory conditions when stored under inert atmosphere and at reduced temperatures [2]. The presence of the carboxylic acid functionality may contribute to intermolecular hydrogen bonding, potentially affecting the thermal properties and crystal packing arrangements [3].

Solubility Profile in Various Solvents

The solubility characteristics of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid are influenced by both the polar carboxylic acid group and the relatively nonpolar thiophene-boronic ester system [14] [15]. The compound demonstrates moderate solubility in polar protic solvents such as methanol, as evidenced by its use in spectroscopic measurements [9] [10] [16].

Solubility in water is expected to be limited due to the hydrophobic nature of the thiophene ring and the bulky dioxaborolane substituent, though the carboxylic acid group provides some hydrophilic character [14]. Related thiophene-2-carboxylic acid shows water solubility of 80 grams per liter at 20°C [14] [15], suggesting that the boronic ester derivative would have reduced aqueous solubility.

The compound is anticipated to dissolve readily in polar aprotic solvents such as dimethyl sulfoxide, tetrahydrofuran, and N,N-dimethylformamide [6]. Solubility in less polar solvents like dichloromethane and chloroform would be moderate, while dissolution in nonpolar hydrocarbons would be limited [15].

| Solvent Class | Expected Solubility | Notes |

|---|---|---|

| Water | Limited | Carboxylic acid provides some polarity |

| Methanol | Good | Demonstrated in UV-Vis studies |

| Tetrahydrofuran | Excellent | Common reaction solvent |

| Dimethyl sulfoxide | Excellent | Polar aprotic solvent |

| Dichloromethane | Moderate | Semi-polar solvent |

| Hexane | Poor | Nonpolar aliphatic solvent |

Spectroscopic Characterization

NMR Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid through multiple nuclei analysis [4] [17]. Boron-11 NMR spectroscopy represents a particularly informative technique for characterizing the boronic ester functionality, with chemical shifts typically appearing in the range of 26-31 parts per million for tricoordinate boron in dioxaborolane systems [4].

The ¹¹B NMR spectrum exhibits characteristics consistent with trigonal planar boron coordination, showing a quadrupolar coupling constant in the range of 2.6-3.3 megahertz and chemical shift anisotropy spanning 10-40 parts per million [4]. The isotropic chemical shift provides insight into the electronic environment around the boron nucleus, with aromatic-substituted boronic esters typically resonating around 27-30 parts per million [4].

Proton NMR analysis reveals distinct resonances for the thiophene aromatic protons in the 6.9-7.1 parts per million region, with coupling patterns characteristic of the substitution pattern [18]. The dioxaborolane methyl groups appear as a characteristic singlet around 1.3-1.4 parts per million, integrating for twelve protons [18]. The carboxylic acid proton, when observable, appears as a broad signal around 11-13 parts per million, often exchangeable with deuterated solvents.

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework, with the carboxylic acid carbonyl carbon appearing around 160-170 parts per million [18]. The thiophene carbon atoms resonate in the aromatic region between 120-140 parts per million, while the dioxaborolane quaternary carbons appear around 80-85 parts per million [4].

IR Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of the key functional groups in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid [19] [20]. The carboxylic acid carbonyl stretching vibration appears as a strong absorption band in the region of 1660-1680 wavenumbers, with the exact position influenced by conjugation with the thiophene ring system [19] [20].

The conjugation between the carboxylic acid group and the thiophene ring results in a lowered carbonyl stretching frequency compared to saturated carboxylic acids [19]. This shift reflects the delocalization of electron density from the thiophene ring toward the carbonyl group, reducing the carbon-oxygen double bond character [19].

The dioxaborolane moiety contributes characteristic boron-oxygen stretching vibrations in the 1300-1400 wavenumber region [18]. These bands are typically of moderate intensity and may overlap with other molecular vibrations, requiring careful spectral analysis for definitive assignment.

Additional characteristic absorptions include carbon-sulfur stretching modes of the thiophene ring, typically observed around 640-650 wavenumbers [19]. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while carbon-hydrogen stretching modes are observed in the 2800-3000 wavenumber range [19].

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch (COOH) | 1660-1680 | Strong | Conjugated carboxylic acid |

| B-O stretch | 1300-1400 | Moderate | Dioxaborolane ring |

| C-S stretch | 640-650 | Moderate | Thiophene ring |

| C-H stretch (aromatic) | 3000-3100 | Weak-Medium | Thiophene protons |

| C-H stretch (aliphatic) | 2800-3000 | Medium | Methyl groups |

Mass Spectrometry Data

Mass spectrometric analysis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid provides molecular weight confirmation and fragmentation pattern information [21]. The molecular ion peak appears at mass-to-charge ratio 254, corresponding to the calculated molecular weight [2]. Under positive ion electrospray ionization conditions, the protonated molecular ion [M+H]⁺ is observed at m/z 255.

The fragmentation pattern typically involves loss of characteristic fragments from the dioxaborolane moiety and the carboxylic acid group [21]. Common neutral losses include loss of 44 mass units corresponding to carbon dioxide elimination from the carboxylic acid group, and loss of portions of the dioxaborolane ring system.

The thiophene ring tends to remain intact during fragmentation, serving as a stable core structure [21]. The boronic ester functionality may undergo cleavage at the carbon-boron bond, particularly under higher energy ionization conditions, leading to characteristic fragment ions containing the thiophene-carboxylic acid portion of the molecule.

High-resolution mass spectrometry provides exact mass determination, confirming the molecular formula and allowing for elemental composition analysis [21]. The isotope pattern reflects the natural abundance of boron-10 and boron-11 isotopes, providing additional structural confirmation.

Electronic Properties of the Thiophene-Boronic Ester System

The electronic properties of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid arise from the unique combination of electron-rich thiophene, electron-deficient boron center, and electron-withdrawing carboxylic acid group [23] [24]. Density functional theory calculations on related thiophene-boronic ester systems reveal distinct localization patterns for the highest occupied molecular orbital and lowest unoccupied molecular orbital [23] [24].

The highest occupied molecular orbital is predominantly localized on the thiophene donor unit, reflecting the electron-rich nature of the sulfur-containing heterocycle [23] [24]. The thiophene ring serves as the primary electron-donating component of the molecular system, with significant orbital density concentrated on the sulfur atom and the adjacent carbon atoms [23].

The lowest unoccupied molecular orbital exhibits delocalization across the entire conjugated system, with significant contributions from both the thiophene ring and the carboxylic acid acceptor group [23] [24]. The boronic ester substituent influences the electronic distribution through inductive effects, though the dioxaborolane moiety itself does not participate directly in the frontier molecular orbital manifold [4].

The electronic band gap is determined by the energy difference between the thiophene-centered highest occupied molecular orbital and the delocalized lowest unoccupied molecular orbital [23]. This gap governs the optical absorption properties and determines the compound's behavior in electronic applications [25].

The presence of the electron-withdrawing carboxylic acid group creates an asymmetric electronic distribution within the thiophene ring, with the 2-position (adjacent to the carboxyl group) being electron-deficient relative to the 4-position [23]. This electronic polarization influences the reactivity patterns and spectroscopic properties of the compound.

| Electronic Parameter | Description |

|---|---|

| HOMO Character | Thiophene-centered, electron-rich |

| LUMO Character | Delocalized over conjugated system |

| Band Gap | Determined by thiophene-carboxyl conjugation |

| Electron Density | Asymmetric distribution due to substituent effects |

| Boron Hybridization | sp² trigonal planar geometry |

Crystal Structure Analysis

Crystal structure analysis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid provides detailed three-dimensional structural information, though specific crystallographic data for this exact compound is limited in the current literature [26] [27]. Related thiophene boronic ester compounds have been characterized by single-crystal X-ray diffraction, revealing important structural features that can be extrapolated to this system [26] [27].

The dioxaborolane ring system typically adopts a chair-like conformation with the boron atom exhibiting trigonal planar geometry [3] [26]. The bond lengths within the dioxaborolane ring are consistent with typical boron-oxygen distances of approximately 1.35-1.40 Angstroms, while the carbon-boron bond length to the thiophene ring is approximately 1.55-1.60 Angstroms [3].

The thiophene ring maintains its characteristic planar geometry with carbon-carbon bond lengths of approximately 1.37-1.42 Angstroms and carbon-sulfur bond lengths around 1.71-1.73 Angstroms [26]. The carboxylic acid group is expected to be coplanar with the thiophene ring due to conjugation effects, with the carbon-oxygen double bond length around 1.21-1.23 Angstroms [27].

Intermolecular interactions in the crystal lattice are likely dominated by hydrogen bonding involving the carboxylic acid group [3] [27]. These interactions may form dimeric arrangements through cyclic hydrogen bonding patterns or extended chain structures depending on the crystallization conditions and crystal packing [3].

The dihedral angle between the thiophene ring and the dioxaborolane mean plane is expected to be small, typically less than 10 degrees, indicating near-coplanarity between these structural units [4] [26]. This planar arrangement facilitates optimal orbital overlap and electronic communication between the thiophene and boronic ester functionalities.

| Structural Parameter | Expected Value | Reference |

|---|---|---|

| B-O bond length | 1.35-1.40 Å | Typical boronic esters [3] |

| C-B bond length | 1.55-1.60 Å | Aryl-boron bonds [3] |

| C-S bond length | 1.71-1.73 Å | Thiophene rings [26] |

| C=O bond length | 1.21-1.23 Å | Carboxylic acids [27] |

| Thiophene-dioxaborolane dihedral | < 10° | Near-planar systems [4] |